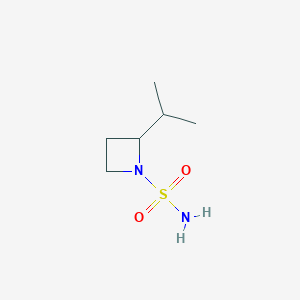![molecular formula C9H11Cl2N3O B6601693 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine CAS No. 1934497-42-3](/img/structure/B6601693.png)
4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine (DCMP) is a pyrimidine-based chemical compound that has been studied for its potential applications in various scientific and medical fields. This compound is synthesized via a reaction between 3-methoxyazetidine-1-carboxylic acid and 2,6-dichloropyrimidine. DCMP has been studied for its potential applications in biochemistry, physiology, and pharmacology.
科学研究应用
4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine has been studied for its potential applications in biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the structure and function of enzymes, as well as protein-protein interactions. In physiology, this compound has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In pharmacology, this compound has been studied for its potential use as a drug target and for its potential to modulate drug action.
作用机制
The mechanism of action of 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine is not yet fully understood. However, it is believed that this compound binds to certain enzymes and proteins, which then leads to changes in their structure and function. This can affect the activity of these enzymes and proteins, which in turn can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In animal studies, this compound has been shown to affect the activity of enzymes involved in the metabolism of glucose and fatty acids, as well as the activity of proteins involved in the regulation of blood pressure and heart rate. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
The use of 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine in laboratory experiments has several advantages. This compound is relatively stable and can be synthesized in the laboratory easily. Furthermore, this compound can be used to study the structure and function of enzymes and proteins, as well as to study the effects of drugs on biochemical and physiological processes. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the effects of this compound on biochemical and physiological processes are still not fully understood, which limits its potential applications.
未来方向
There are several potential future directions for the study of 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine. For example, further research is needed to better understand the mechanism of action of this compound and to identify potential new applications for this compound. Additionally, further research is needed to develop methods for synthesizing this compound in larger quantities, as well as to develop methods for purifying and storing this compound for use in laboratory experiments. Finally, further research is needed to better understand the effects of this compound on biochemical and physiological processes, as well as to identify potential new uses for this compound in the treatment of various diseases.
合成方法
The synthesis of 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine involves a reaction between 3-methoxyazetidine-1-carboxylic acid and 2,6-dichloropyrimidine. The reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent such as methanol or ethanol. The reaction yields this compound as the major product.
属性
IUPAC Name |
4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O/c1-15-6-3-14(4-6)5-9-12-7(10)2-8(11)13-9/h2,6H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORSXUTXHZNJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

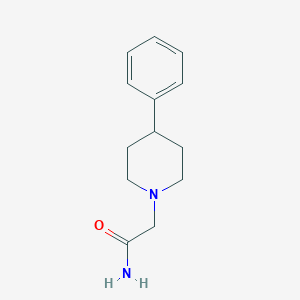
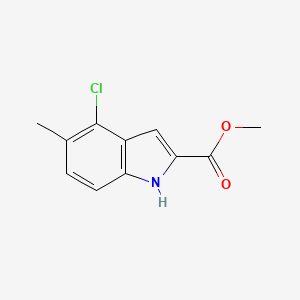

![3-[1-(aminomethyl)cyclopropyl]oxolan-3-ol](/img/structure/B6601640.png)

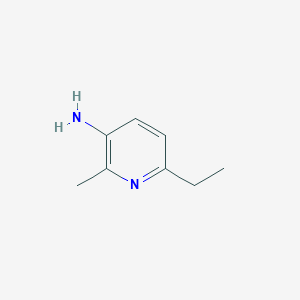
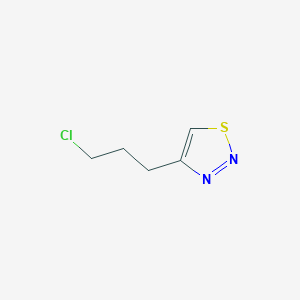
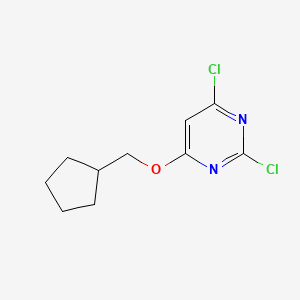
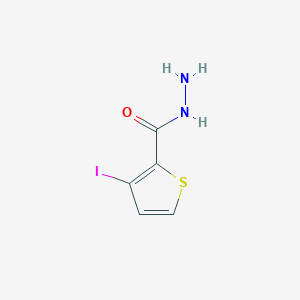
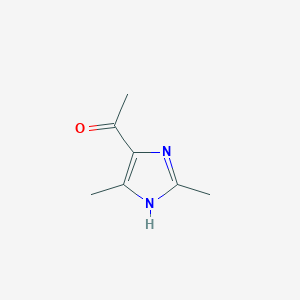

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
